![molecular formula C19H12Cl3N3OS B2452802 6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde O-(2,6-dichlorobenzyl)oxime CAS No. 338404-54-9](/img/structure/B2452802.png)
6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde O-(2,6-dichlorobenzyl)oxime
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Overview
Description
“6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde O-(3,4-dichlorobenzyl)oxime”, also known as CITCO, is a potent and selective agonist for the human orphan nuclear receptor CAR (constitutive androstane receptor). It has an EC50 of 49 nM in a CAR FRET assay and shows 50-fold selectivity for CAR over PXR . It belongs to the class of organic compounds known as phenylimidazoles .
Molecular Structure Analysis
The empirical formula of CITCO is C19H12N3OCl3S. It has a molecular weight of 436.74 . The structure contains a benzene ring linked to an imidazole ring through a CC or CN bond .Physical And Chemical Properties Analysis
CITCO is a solid substance that is soluble in DMSO (28 mg/mL) but insoluble in water . The melting point and other physical properties are not mentioned in the search results.Scientific Research Applications
Anticancer Agent
A series of arylidenehydrazide compounds were synthesized from [6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetic acid hydrazide. The newly synthesized compounds were subjected to the National Cancer Institute’s in vitro disease-oriented antitumor screening to be evaluated for antitumor activity . The compound displayed broad-spectrum antiproliferative activity against all of the tested cell lines .
Antifungal Agent
Imidazothiazole derivatives, including this compound, have been found to possess antifungal properties .
Antitubercular Agent
Imidazothiazole derivatives have also been found to have antitubercular activities .
Antipsychotic Agent
Imidazothiazole derivatives have been used in the development of antipsychotic drugs .
Antiviral Agent
Imidazothiazole derivatives have shown potential as antiviral agents .
Activation of Constitutive Androstane Receptor (CAR)
CITCO, an imidazothiazole derivative, stimulates human constitutive androstane receptor (CAR) nuclear translocation . This compound could potentially have similar effects.
Antibacterial Agent
Some imidazothiazole derivatives have shown antibacterial activity against Staphylococcus aureus and Klebsiella .
Immunostimulating Activities
Levamisole, an imidazothiazole derivative, has been extensively studied for its immunostimulating activities in cancer . It can modulate the immune system through T-cell activation and proliferation .
Mechanism of Action
Target of Action
The primary target of this compound is the Constitutive Androstane Receptor (CAR) . CAR is a nuclear receptor that regulates the expression of genes involved in drug metabolism and transport .
Mode of Action
The compound acts as an agonist for the CAR . It binds to the receptor and stimulates its nuclear translocation . This binding and translocation result in the activation of CAR, which then influences the transcription of its target genes .
Biochemical Pathways
Upon activation, CAR regulates the expression of various genes involved in drug metabolism and transport . These include members of the cytochrome P450 family, which play a crucial role in the metabolism of xenobiotics and endogenous compounds .
Pharmacokinetics
This suggests that it may have good bioavailability when administered in a suitable formulation .
Result of Action
The activation of CAR by this compound can lead to increased metabolism and clearance of drugs and other xenobiotics . This can have various effects at the cellular level, depending on the specific substances involved .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound’s solubility in DMSO suggests that it might be affected by the presence of this solvent . Additionally, factors such as pH, temperature, and the presence of other substances could potentially influence its stability and activity .
Safety and Hazards
properties
IUPAC Name |
(E)-1-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-5-yl]-N-[(2,6-dichlorophenyl)methoxy]methanimine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12Cl3N3OS/c20-13-6-4-12(5-7-13)18-17(25-8-9-27-19(25)24-18)10-23-26-11-14-15(21)2-1-3-16(14)22/h1-10H,11H2/b23-10+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDXFACQSWZNAMX-AUEPDCJTSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)CON=CC2=C(N=C3N2C=CS3)C4=CC=C(C=C4)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C(=C1)Cl)CO/N=C/C2=C(N=C3N2C=CS3)C4=CC=C(C=C4)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12Cl3N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde O-(2,6-dichlorobenzyl)oxime |
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